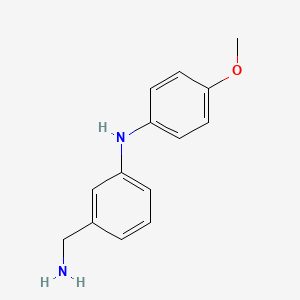

3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRQJZPZLQGQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677542 | |

| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-49-6 | |

| Record name | Benzenemethanamine, 3-[(4-methoxyphenyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminomethyl N 4 Methoxyphenyl Aniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, leading to logical and accessible starting materials.

Strategy A: Disconnection of the Diarylamine C-N Bond

This approach, central to modern cross-coupling chemistry, breaks the bond between the aniline (B41778) nitrogen and the 3-(aminomethyl)phenyl ring. This disconnection points towards a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, as a key synthetic step.

Strategy B: Disconnection of the Aminomethyl C-C Bond

Alternatively, disconnection at the benzylic carbon of the aminomethyl group suggests a pathway involving the formation of this group on a pre-formed diarylamine core. This strategy often employs reductive amination or the reduction of a nitrile or amide precursor.

Identification of Key Synthetic Precursors and Starting Materials

Based on the retrosynthetic analysis, several key precursors can be identified:

From Strategy A:

4-methoxyaniline (p-anisidine)

A 3-halobenzyl precursor with a protected or masked amino group, such as 3-bromobenzylamine (B82478) or 3-bromobenzonitrile.

From Strategy B:

A diarylamine core bearing a functional group at the 3-position that can be converted to an aminomethyl group. Examples include 3-(N-(4-methoxyphenyl)amino)benzaldehyde or 3-(N-(4-methoxyphenyl)amino)benzonitrile.

Simpler starting materials for this route include 3-aminobenzaldehyde (B158843) and 4-methoxyaniline. lookchem.comchemicalbook.com

Classical and Modern Synthetic Routes towards the Core Structure

Several robust synthetic routes can be employed to construct 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, each with distinct advantages.

Reductive Amination Pathways for Aminomethyl Group Formation

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process typically involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired amine. wikipedia.orgmdpi.com

For the synthesis of the target molecule, a plausible pathway involves the reaction of a diarylamine aldehyde with an ammonia (B1221849) source. The key intermediate, 3-(N-(4-methoxyphenyl)amino)benzaldehyde, can be synthesized via a nucleophilic aromatic substitution or a cross-coupling reaction between 3-fluorobenzaldehyde (B1666160) and 4-methoxyaniline. Subsequent reductive amination would furnish the final product.

A more direct two-step approach involves the initial condensation of 3-aminobenzaldehyde with 4-methoxyaniline to form an imine (Schiff base), followed by reduction of both the imine and the aldehyde functionalities. However, chemoselectivity can be a challenge. A more controlled sequence is the condensation followed by reduction. mdpi.com

Table 1: Reductive Amination Conditions

| Precursors | Reducing Agent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 3-(N-(4-methoxyphenyl)amino)benzaldehyde, NH4OAc | Sodium cyanoborohydride (NaBH3CN) | Methanol (B129727) | Room Temp, 24h | ~75-85 |

| 3-(N-(4-methoxyphenyl)amino)benzaldehyde, NH3/H2 | Palladium on Carbon (Pd/C) | Ethanol | 50 psi H2, 25°C | ~80-90 |

Palladium-Catalyzed C-N Cross-Coupling Approaches for Aniline Formation

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org The reaction typically employs a palladium precursor, a bulky, electron-rich phosphine (B1218219) ligand, and a base. rug.nlyoutube.com

Two primary disconnections are viable for this approach:

Route 1: Coupling of 4-methoxyaniline with a 3-halobenzylamine derivative (e.g., 3-bromobenzylamine). The primary amine of the benzylamine (B48309) may require protection to prevent self-coupling or other side reactions.

Route 2: Coupling of 3-(aminomethyl)phenyl halide with 4-methoxyaniline. This is often a more direct approach.

The choice of ligand is crucial for the reaction's success, with biaryl phosphine ligands like XPhos or SPhos often providing high yields and broad substrate scope. youtube.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 3-Bromobenzylamine | 4-Methoxyaniline | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene (B28343) | 100 |

| 3-Iodobenzylamine | 4-Methoxyaniline | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 110 |

Condensation Reactions and Subsequent Reduction Strategies

This strategy is closely related to reductive amination and represents a common practical execution of it. The synthesis begins with the condensation of an aldehyde and an amine to form a stable imine (Schiff base) intermediate. This intermediate is isolated and purified before being reduced to the final amine. mdpi.commdpi.com This two-step procedure allows for greater control and purification at the intermediate stage, often leading to a cleaner final product.

A pertinent example is the condensation of 3-aminobenzaldehyde with 4-methoxyaniline in a solvent like methanol or ethanol, often with acid catalysis, to form the corresponding N-(3-formylbenzylidene)-4-methoxyaniline. beilstein-journals.org This imine can then be reduced using a variety of reducing agents. A powerful approach is the reduction of a nitrile group, which can be introduced via Sandmeyer reaction from an aniline or by nucleophilic substitution. For instance, 3-(N-(4-methoxyphenyl)amino)benzonitrile can be catalytically hydrogenated using Raney Nickel or reduced with lithium aluminum hydride (LiAlH4) to yield the target aminomethyl compound.

Table 3: Reduction of Nitrile Precursor

| Precursor | Reducing Agent | Solvent | Conditions |

|---|---|---|---|

| 3-(N-(4-methoxyphenyl)amino)benzonitrile | H2, Raney Nickel | Ethanol/Ammonia | 100 psi, 80°C |

Amination of Halogenated Precursors

The direct amination of halogenated precursors is a fundamental transformation that heavily relies on transition-metal catalysis, most notably the Buchwald-Hartwig amination as detailed in section 2.2.2. nih.govsemanticscholar.org This method is particularly powerful for constructing the N-(4-methoxyphenyl)aniline core structure.

The reaction involves the coupling of an aryl halide, such as 1-bromo-3-(aminomethyl)benzene, with 4-methoxyaniline. The success of this reaction is highly dependent on the catalytic system. The catalyst typically consists of a palladium(0) source, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), and a sterically hindered, electron-rich phosphine ligand. libretexts.org The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle. youtube.com

This approach offers a direct route to the target molecule, provided the halogenated precursor is readily available. The conditions can be tuned by varying the ligand, base, solvent, and temperature to optimize the yield and minimize side products.

Optimization of Reaction Parameters and Reaction Engineering

The choice of catalyst and ligand is pivotal in palladium-catalyzed C-N cross-coupling reactions. numberanalytics.comacs.org For the synthesis of diarylamines, palladium complexes are the most common catalysts. sigmaaldrich.com The ligand's role is to stabilize the metal center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comrsc.org

Bulky, electron-rich phosphine ligands are frequently employed to enhance catalytic activity. numberanalytics.com Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in coupling sterically hindered and electron-deficient anilines with aryl halides. nih.govresearchgate.net For instance, the use of a Pd/AdBrettPhos catalyst system has enabled the amidation of five-membered heterocyclic bromides, highlighting the importance of sterically demanding ligands for challenging substrates. mit.edu The development of specialized ligands like KPhos, a dialkyl biheteroaryl phosphine, has even allowed for the amination of aryl halides with aqueous ammonia, suppressing common side reactions like hydroxylation. organic-chemistry.orgacs.org

N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in palladium-catalyzed aminations, offering an alternative to phosphine ligands. organic-chemistry.org The selection of the optimal ligand is often substrate-dependent and requires empirical screening to achieve the highest yields. acs.org

Table 1: Common Ligands in Palladium-Catalyzed Amination Reactions

| Ligand Name | Ligand Type | Key Features | Typical Applications |

|---|---|---|---|

| XPhos | Biarylphosphine | Bulky and electron-rich | General purpose for challenging substrates, including aryl chlorides. numberanalytics.com |

| RuPhos | Biarylphosphine | Highly effective for coupling secondary amines. nih.gov | Reactions involving sterically demanding coupling partners. nih.gov |

| BrettPhos | Biarylphosphine | Promotes C-N bond formation effectively. nih.gov | Used for a variety of C-N cross-coupling reactions. acs.org |

| cataCXium P | N-heteroarylphosphine | Excellent performance in amination of aryl and heteroaryl chlorides. researchgate.net | Mild condition reactions (room temperature to 60°C). researchgate.net |

| KPhos | Dialkyl biheteroaryl phosphine | Suppresses formation of aryl alcohol and diarylamine side products. organic-chemistry.orgacs.org | Amination with aqueous ammonia and hydroxide (B78521) base. organic-chemistry.orgacs.org |

The reaction medium can significantly impact the kinetics and outcome of amination reactions. numberanalytics.com Traditionally, polar aprotic solvents like DMF and THF, or nonpolar solvents such as toluene and xylene, are used. numberanalytics.comacs.orgacsgcipr.org The choice of solvent can influence the solubility of reactants and the catalyst, as well as the rate of the reaction. acs.org For example, in a study on the Buchwald-Hartwig amination of p-bromotoluene with piperazine, m-xylene (B151644) was found to be the most appropriate solvent for achieving high selectivity towards the desired product. acs.orgresearchgate.net

Recent efforts have focused on greener solvent alternatives. There are reports of successful Buchwald-Hartwig aminations in water, often using catalytic micelles, or even under solvent-free conditions. acsgcipr.org Vegetable oils and other lipids have also been explored as sustainable and effective reaction media for this transformation. acs.org The high sensitivity of the Buchwald-Hartwig amination to the reaction environment underscores the importance of careful solvent screening during optimization. acs.org

Temperature is a critical parameter that directly affects reaction rates. numberanalytics.com Elevated temperatures can increase the rate of C-N bond formation but may also lead to catalyst degradation or the formation of undesired byproducts. numberanalytics.com Therefore, optimizing the temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. numberanalytics.com For instance, in the reductive amination of furfural, the reaction temperature significantly influences the yield of the desired furfurylamine. researchgate.net

Pressure can also play a role, particularly in reactions involving gaseous reagents or in cases where the reaction volume changes. numberanalytics.com In some reductive amination processes, elevated hydrogen pressure is required. researchgate.net However, the influence of pressure is often interconnected with temperature and the specific catalytic system being used. researchgate.netmdpi.com For many Buchwald-Hartwig reactions conducted in the liquid phase, the effect of pressure is less pronounced compared to temperature.

Multicomponent Reaction Approaches in the Synthesis of Substituted Anilines

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. beilstein-journals.org For the synthesis of substituted anilines and diarylamines, MCRs can provide rapid access to diverse chemical structures.

One example is the synthesis of unsymmetrical diarylamines through an unexpected MCR between methoxyarylaldehydes, N-arylhydroxylamine, and maleic anhydride. researchgate.net Another approach involves a palladium-catalyzed three-component reaction of aryl iodides, sodium azide, and oxalic acid to produce N-formylanilines. organic-chemistry.org The development of novel cascade reactions, such as the one-pot N-arylation/ring-opening of amino-substituted diaryliodonium salts, further expands the toolkit for synthesizing highly functionalized diarylamines. chemrxiv.orgsu.se These methods are atom-economical and can significantly reduce the number of synthetic steps compared to traditional linear syntheses.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for anilines and their derivatives. This involves the use of less hazardous reagents, greener solvents, and more energy-efficient processes. acs.orgyoutube.com

One key area of focus is the replacement of traditional organic solvents with more environmentally benign alternatives like water or bio-based solvents. acsgcipr.orgtandfonline.com Microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, has been successfully applied to the synthesis of anilines from aryl halides without the need for transition metals or organic solvents. tandfonline.com

Catalyst choice is also crucial. The use of highly efficient catalysts at low loadings minimizes waste. acs.org Furthermore, the development of catalytic systems based on more abundant and less toxic metals is an active area of research. tandfonline.com An innovative approach involves the electrocatalytic reduction of nitroarenes to anilines using a redox mediator, which can be performed at room temperature and pressure, powered by renewable electricity. specchemonline.com This method offers a potentially more sustainable alternative to traditional high-pressure hydrogenation. specchemonline.com Reductive amination itself is considered a green chemistry method as it can often be performed catalytically in one pot under mild conditions. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques for Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Environments

No experimental ¹H NMR data for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is currently available in the searched scientific literature. A detailed analysis of the chemical shifts, coupling constants, and multiplicity of the aromatic and aliphatic protons is therefore not possible.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Specific ¹³C NMR spectral data for this compound could not be found. An analysis of the carbon framework, including the chemical shifts of the aromatic and aliphatic carbons, remains unfeasible without this information.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

There is no available information regarding the application of two-dimensional NMR techniques such as COSY, HMQC, or HMBC to this compound. Consequently, a detailed elucidation of the proton-proton and proton-carbon correlations within the molecule cannot be provided.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy

Experimental FTIR spectra for this compound are not present in the accessed literature. A specific assignment of vibrational frequencies to the functional groups (N-H, C-H, C-N, C-O, and aromatic C=C bonds) of the molecule is not possible.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

A published mass spectrum or detailed fragmentation pathway analysis for this compound could not be located.

For context, mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org This allows for the confirmation of a compound's molecular weight. The molecular formula for this compound is C₁₄H₁₆N₂O, which corresponds to a monoisotopic mass of 228.1263 g/mol . nih.govbldpharm.com A high-resolution mass spectrometer would be expected to confirm this exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be required to elucidate the fragmentation pathway. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to break it into smaller fragment ions. The resulting pattern is a fingerprint that helps confirm the molecule's structure. For this compound, likely fragmentation would occur at the C-N bonds of the secondary amine and the benzylic C-C bond, leading to characteristic neutral losses and charged fragments. However, without experimental data, a definitive pathway cannot be described.

X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination

A published crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. Therefore, a detailed analysis based on experimental data is not possible.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Had a crystal structure been available for this compound, it would provide a complete set of atomic coordinates, from which exact bond lengths, bond angles, and torsion angles could be tabulated. nih.gov This data would reveal the conformation of the molecule in the solid state, including the planarity of the phenyl rings and the geometry around the nitrogen and methylene (B1212753) bridge atoms.

The crystal packing and supramolecular architecture are governed by intermolecular interactions. mdpi.com Based on the structure of this compound, which contains both hydrogen bond donors (the -NH- and -NH₂ groups) and acceptors (the nitrogen and oxygen atoms), extensive hydrogen bonding would be expected to be a dominant feature in its crystal lattice. nih.gov Specifically, N-H···N and N-H···O interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Computational Chemistry and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, such calculations would yield fundamental data about its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that can be achieved through rotation around its single bonds. Identifying the global minimum energy conformer, as well as other low-energy conformers, is essential for understanding the molecule's behavior.

Without specific studies, a data table of optimized geometric parameters cannot be provided.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies lower reactivity. nih.gov

A data table detailing the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound is not available in the current literature.

Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)

DFT methods can be used to predict spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these theoretical predictions with experimental spectra can help to confirm the molecular structure and assign spectral features.

Specific predicted IR frequencies and NMR chemical shifts for this compound have not been reported.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is invaluable for identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby offering insights into potential sites for intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics simulations would offer a window into the time-dependent behavior of this compound. By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, flexibility, and interactions with surrounding molecules, such as solvents. These simulations are particularly useful for understanding how the solvent environment influences the structure and behavior of the solute molecule.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given reaction. This would allow for a detailed understanding of the reactivity of this compound in various chemical transformations.

Transition State Calculations and Energy Profiles for Key Steps

Currently, there are no specific studies in the reviewed literature that detail transition state calculations or provide energy profiles for key reaction steps involving this compound. Such calculations are crucial for understanding reaction mechanisms, determining reaction rates, and identifying the lowest energy pathways for chemical transformations.

Computational Modeling of Regioselectivity and Stereoselectivity

Computational modeling to predict the regioselectivity and stereoselectivity of reactions involving this compound has not been a subject of focused research in the available literature. These computational approaches are instrumental in predicting the outcomes of chemical reactions where multiple isomers can be formed.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Methodologies

Development of Theoretical Descriptors for Chemical Reactivity and Selectivity

The development of specific theoretical descriptors for the chemical reactivity and selectivity of this compound has not been reported. QSPR studies rely on the calculation of molecular descriptors that can be correlated with experimental properties.

Correlation of Calculated Descriptors with Experimental Observations

Given the lack of studies on theoretical descriptors for this compound, there are no corresponding reports that correlate such calculated descriptors with experimental observations of its reactivity or other properties.

Chemical Reactivity and Derivatization Studies of 3 Aminomethyl N 4 Methoxyphenyl Aniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two aromatic rings in 3-(aminomethyl)-N-(4-methoxyphenyl)aniline exhibit high reactivity towards electrophilic aromatic substitution due to the presence of electron-donating groups. The aniline (B41778) ring is activated by the secondary amine (-NH-), while the second phenyl ring is activated by the methoxy (B1213986) group (-OCH3). Both the secondary amine and the methoxy group are powerful activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org The aminomethyl group (-CH2NH2) attached to the aniline ring is weakly activating and also an ortho, para-director.

The regiochemical outcome of electrophilic substitution is governed by the combined directing effects of the substituents on each ring.

Aniline Ring: The secondary amino group is a potent activating ortho, para-director. libretexts.org Therefore, electrophilic attack is strongly favored at the positions ortho and para to this nitrogen atom (positions 2, 4, and 6). The aminomethyl group is meta to the secondary amine, minimizing steric hindrance at one of the ortho positions.

4-Methoxyphenyl Ring: The methoxy group is also a strong activating ortho, para-director, making the positions ortho to it (positions 2' and 6') susceptible to electrophilic attack. minia.edu.eg

In practice, the secondary amino group (-NH-) is generally a stronger activating group than the methoxy group (-OCH3), suggesting that substitution might preferentially occur on the aniline ring under kinetically controlled conditions. libretexts.orglibretexts.org However, the high reactivity of both rings can lead to polysubstitution. byjus.comallen.in

A key strategy for controlling regioselectivity involves modulating the electronic properties of the amine functionalities through pH control. In strongly acidic media, both the primary and secondary amino groups are protonated to form anilinium ions (-NH2+-) and -CH2NH3+. These protonated groups are strongly deactivating and meta-directing. byjus.comchemistrysteps.com This effect can be harnessed to direct electrophiles to the methoxy-substituted ring or to the meta position on the aniline ring, a position that is typically unreactive. Another common strategy is the temporary protection of the highly activating amino groups via acetylation, which moderates their activating effect and can improve selectivity. libretexts.orgbyjus.comchemistrysteps.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Ring System | Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|---|

| Aniline | -NH-R | 1 | +R > -I (Resonance Donating) | Strongly Activating | Ortho, Para |

| Aniline | -CH₂NH₂ | 3 | +I (Inductive Donating) | Weakly Activating | Ortho, Para |

| Phenyl | -OCH₃ | 4' | +R > -I (Resonance Donating) | Strongly Activating | Ortho, Para |

| Aniline (Acidic) | -NH₂⁺-R | 1 | -I (Inductive Withdrawing) | Strongly Deactivating | Meta |

| Aniline (Acidic) | -CH₂NH₃⁺ | 3 | -I (Inductive Withdrawing) | Strongly Deactivating | Meta |

Nucleophilic Reactions Involving the Aminomethyl and Aniline Nitrogen Functionalities

Both nitrogen atoms in the molecule possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity differs due to electronic and steric factors. The primary amine of the aminomethyl group is generally more nucleophilic and basic than the secondary aniline nitrogen. ontosight.aiwikipedia.org The lone pair of the aniline nitrogen is delocalized into the aromatic π-system, which reduces its availability for nucleophilic attack. wikipedia.org

This difference in reactivity allows for selective functionalization under controlled conditions. Common nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. The more nucleophilic primary amine can often be selectively acylated at lower temperatures or with stoichiometric amounts of the acylating agent. wikipedia.org

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine (Schiff base), followed by reduction to yield a more substituted amine. nih.govresearchgate.netmdpi.commdpi.com This is a versatile method for introducing a wide range of substituents.

Diazotization: The aniline nitrogen can react with nitrous acid to form a diazonium salt, which is a valuable intermediate for introducing various other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. wikipedia.orggeeksforgeeks.org

Table 2: Comparative Reactivity of Nitrogen Functionalities

| Nitrogen Functionality | Type | Basicity | Nucleophilicity | Steric Hindrance | Common Reactions |

|---|---|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | Primary Aliphatic-like | Higher | Higher | Lower | Acylation, Alkylation, Imine Formation |

| Aniline (-NH-) | Secondary Aromatic | Lower | Lower | Higher | Acylation, Diazotization, N-Arylation |

Cyclization and Rearrangement Reactions to Form Novel Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of nitrogen-containing heterocyclic compounds. Various intramolecular cyclization strategies can be envisioned, often following an initial derivatization step.

Quinoline (B57606) Synthesis: Electrophilic cyclization of N-(2-alkynyl)aniline derivatives is a known method for synthesizing quinolines. nih.gov By analogy, if the aniline nitrogen is first reacted with a suitable propargyl derivative, subsequent electrophile-mediated cyclization could yield a substituted quinoline scaffold.

Dihydrodibenzazepine Synthesis: Intramolecular Friedel-Crafts-type reactions can lead to the formation of fused ring systems. For example, acylation of the aniline nitrogen followed by acid-catalyzed cyclization of the acyl group onto the adjacent phenyl ring could potentially form a seven-membered ring system.

Pictet-Spengler Type Reactions: Condensation of the aminomethyl group with an aldehyde, followed by cyclization onto one of the electron-rich aromatic rings, could provide access to tetrahydroisoquinoline-like structures.

Rearrangement reactions can also be employed to generate novel molecular architectures. For instance, diarylamines are known to undergo certain types of rearrangements like the Smiles rearrangement under specific conditions, which involves an intramolecular nucleophilic aromatic substitution. nih.gov While not a direct reaction of the parent molecule, derivatization to introduce appropriate activating groups and leaving groups could enable such transformations.

Stereoselective and Regioselective Functionalization Strategies

Achieving selectivity is crucial when multiple reactive sites are present. As discussed, regioselectivity in electrophilic substitution can be controlled by pH and the use of protecting groups. libretexts.orgbyjus.com

While the parent molecule is achiral, stereocenters can be introduced through various reactions. Strategies for stereoselective functionalization include:

Asymmetric C-H Functionalization: Recent advances in catalysis have enabled the direct, enantioselective functionalization of C-H bonds. For example, synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can achieve highly regioselective and potentially stereoselective arylation at the N-benzylic position of benzylamines. rsc.org

Enantioselective Aminomethylation: The aminomethyl group itself is a key pharmacophore, and methods exist for its enantioselective introduction into other molecules, often involving chiral catalysts. nih.gov

Asymmetric Synthesis from Derivatives: An imine formed from the aminomethyl group could be asymmetrically reduced using a chiral reducing agent or through catalytic asymmetric hydrogenation to produce a chiral secondary amine. Similarly, enantioselective addition of nucleophiles to such an imine can create a new stereocenter. bris.ac.uk

Synthesis of Advanced Synthetic Intermediates and Chemical Scaffolds

The structural features of this compound make it a valuable building block for constructing more complex molecules. The diarylamine core is a privileged scaffold found in numerous biologically active compounds and materials. nih.govnih.govresearchgate.net The presence of two distinct aromatic rings and two nucleophilic centers allows for orthogonal chemical modifications, enabling the generation of diverse chemical libraries.

This compound can serve as a precursor to a variety of advanced intermediates:

Halogenated Derivatives: Regioselective halogenation of the aromatic rings provides handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of aryl, alkyl, or other amino groups.

Boronic Acid Derivatives: Conversion of a halogenated intermediate to a boronic acid or boronate ester opens up pathways for Suzuki coupling.

Polyfunctional Scaffolds: Selective derivatization of the two amino groups and the two aromatic rings can lead to complex, polyfunctional molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. nbinno.com

Table 3: Potential Synthetic Transformations and Resulting Scaffolds

| Reaction Type | Reagents | Functional Group Targeted | Resulting Intermediate/Scaffold |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Aromatic Rings | Bromo-diarylamine |

| Nitration | HNO₃, H₂SO₄ (with protection) | Aromatic Rings | Nitro-diarylamine |

| Acylation | Acetyl Chloride, Base | Amino Groups | N-Acetyl derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Halogenated Ring | Biaryl-substituted diarylamine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Halogenated Ring | N-Aryl-diarylamine |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Aminomethyl Group | N-Alkyl-aminomethyl derivative |

| Intramolecular Cyclization | Acid/Base or Metal Catalyst | Multiple | Fused Heterocyclic Systems (e.g., Quinolines) |

Application As Ligands in Metal Coordination Chemistry

Design Principles for Aminomethyl-Aniline Based Ligands in Catalysis

The efficacy of a ligand in a catalytic cycle is dictated by its structural and electronic properties. For aminomethyl-aniline based ligands like 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, the design principles revolve around the interplay of several key features:

Chelation: The ligand features two distinct nitrogen donor atoms: a softer, sp2-hybridized aniline (B41778) nitrogen and a harder, sp3-hybridized aminomethyl nitrogen. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. Chelation enhances the stability of the resulting metal complex (the chelate effect) compared to monodentate analogues, which is crucial for maintaining the integrity of the catalytic species throughout the reaction cycle.

Steric Hindrance: The steric bulk around the metal center is a critical parameter for controlling substrate access, selectivity, and the stability of the catalyst. The phenyl rings and the flexible aminomethyl linker provide a three-dimensional pocket around the coordinated metal. The degree of steric hindrance can influence the rate and selectivity of catalytic reactions, preventing catalyst deactivation pathways like dimerization while allowing access for the desired substrates. The bidentate nature of such ligands is critical for stabilizing radical intermediates that may form in certain catalytic cycles, particularly with metals like nickel. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes incorporating aminomethyl-aniline ligands can be synthesized through straightforward ligand substitution reactions. Typically, the ligand is reacted with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. For example, reacting this compound with palladium(II) acetate or nickel(II) chloride in a solvent like methanol (B129727) or acetonitrile (B52724) would be expected to yield the corresponding metal complex. scirp.orgimpactfactor.org

The formation and structure of these complexes are confirmed using a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Upon coordination to a metal, the vibrational frequencies associated with the N-H and C-N bonds of the ligand are expected to shift. A noticeable shift in the N-H stretching and bending frequencies of both the aniline and aminomethyl groups would provide direct evidence of their involvement in coordination. impactfactor.org

NMR Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the complex in solution. The signals for the protons and carbons near the nitrogen donor atoms (e.g., the methylene (B1212753) protons of the aminomethyl group and the aromatic protons) would exhibit chemical shift changes upon complexation.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. These spectra can help determine the coordination geometry of the complex. For instance, studies on related aminomethyl-functionalized ligands with metals like Cr(III) and Ni(II) have used UV-Vis spectra to confirm an octahedral geometry. scirp.org

Mass Spectrometry: Techniques like MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. scirp.org

Table 1: Representative Spectroscopic Data for a Hypothetical [Pd(L)Cl₂] Complex (where L = this compound)

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Interpretation |

| FT-IR (cm⁻¹) | ν(N-H): ~3400-3300 | ν(N-H): ~3250-3150 | Shift to lower frequency indicates N-H bond weakening upon coordination. |

| ¹H NMR (ppm) | δ(-CH₂-): ~3.8 | δ(-CH₂-): ~4.2 | Downfield shift suggests coordination of the aminomethyl nitrogen. |

| δ(Ar-H): ~6.7-7.2 | δ(Ar-H): ~6.8-7.5 | Shifts in aromatic protons confirm changes in the electronic environment. | |

| ¹³C NMR (ppm) | δ(-CH₂-): ~45 | δ(-CH₂-): ~50 | Downfield shift of the methylene carbon indicates coordination. |

| UV-Vis (nm) | λₘₐₓ ~250, 300 | λₘₐₓ ~350-450 | Appearance of new bands attributed to d-d transitions or metal-to-ligand charge transfer. |

Mechanistic Investigations of Ligand-Metal Interactions and Coordination Modes

The this compound ligand is expected to primarily act as a neutral bidentate (N,N') ligand. The two nitrogen atoms coordinate to the metal center to form a stable chelate ring. The resulting coordination geometry is highly dependent on the identity and oxidation state of the metal ion.

Coordination Geometries: For d⁸ metals like Palladium(II) and Nickel(II), a square planar geometry is commonly observed with bidentate nitrogen ligands. For other transition metals like Copper(II), Chromium(III), or Nickel(II) in different environments, pentacoordinate (e.g., square-based pyramidal) or hexacoordinate (octahedral) geometries are possible, with solvent molecules or counter-ions occupying the remaining coordination sites. scirp.org

Bite Angle and Flexibility: The flexibility of the methylene linker between the phenyl ring and the primary amine allows the ligand to accommodate the geometric preferences of various metals. The resulting N-M-N "bite angle" is a crucial parameter that influences catalytic activity. An optimal bite angle can stabilize the transition states in catalytic cycles, thereby enhancing reaction rates.

Ligand Exchange and Stability: Mechanistic studies often investigate the lability of the ligand. A stable ligand-metal bond is generally desired to prevent ligand dissociation, which can lead to catalyst decomposition. However, in some catalytic cycles, partial ligand dissociation may be required to open a coordination site for substrate binding. The balance between stability and lability is a key aspect of catalyst design.

Catalytic Applications in Organic Synthesis

Metal complexes derived from N,N'-bidentate ligands are workhorses in homogeneous catalysis. The structural and electronic features of aminomethyl-aniline ligands make their metal complexes promising candidates for a range of important organic transformations.

Palladium- and nickel-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing anilines and their derivatives. nih.govorganic-chemistry.org These reactions are fundamental in the pharmaceutical and materials science industries. The active catalyst, typically a Pd(0) or Ni(0) species, requires a supporting ligand to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. youtube.com

A complex of this compound with palladium or nickel could serve as an effective precatalyst. The bidentate nature of the ligand would stabilize the low-valent metal center, while its electron-donating properties would facilitate the initial oxidative addition of an aryl halide. The defined steric environment created by the ligand can also influence the rate of reductive elimination, the final product-forming step.

Table 2: Hypothetical Results for a Buchwald-Hartwig Amination Catalyzed by a Palladium Complex of this compound

| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 1.0 | 92 |

| 2 | 4-Bromoanisole | Aniline | 1.0 | 88 |

| 3 | 2-Chloropyridine | Piperidine | 1.5 | 85 |

| 4 | 1-Bromonaphthalene | Di-n-butylamine | 1.0 | 95 |

| (Conditions: 1.2 equiv. amine, NaOtBu as base, Toluene (B28343), 110 °C, 12 h) |

Direct C-H amination is a highly atom-economical strategy for forming C-N bonds, as it avoids the need for pre-functionalized substrates. nih.gov These reactions are often catalyzed by late transition metals like rhodium, ruthenium, or nickel, which can activate C-H bonds and facilitate the insertion of a nitrene or related nitrogen-containing group.

Nickel catalysts, in particular, have shown promise for enantioselective C-H amination reactions. nih.govresearchgate.net A chiral version of an aminomethyl-aniline ligand, when complexed to nickel, could potentially induce asymmetry in the formation of new stereocenters. The ligand's role is to control the trajectory of the C-H bond approach to the reactive metal-nitrenoid intermediate, thereby dictating the stereochemical outcome. The defined coordination sphere provided by the aminomethyl-aniline framework is essential for achieving high selectivity in such transformations.

The versatility of the aminomethyl-aniline ligand scaffold suggests potential applications in other areas of organometallic catalysis. Nickel complexes bearing N,N'-bidentate ligands have been successfully employed as catalysts for ethylene (B1197577) oligomerization and polymerization, producing valuable alpha-olefins. researchgate.net The ability of the ligand to stabilize the nickel center and control polymer chain growth is critical in these processes. Furthermore, palladium complexes with similar N,N'-bidentate ligands have been investigated for the polymerization of functionalized olefins like methyl methacrylate, where the ligand architecture influences the activity and stereoselectivity of the polymerization. researchgate.net

Homogeneous vs. Heterogeneous Catalysis Development

The application of metal complexes derived from ligands like this compound in catalysis can be approached through two primary strategies: homogeneous and heterogeneous catalysis. Each methodology presents a distinct set of advantages and challenges that influence its suitability for specific industrial and laboratory applications. The choice between a homogeneous and a heterogeneous system often involves a trade-off between activity, selectivity, catalyst stability, and the ease of product separation and catalyst recycling.

In homogeneous catalysis , the catalyst, a metal complex with the this compound ligand, exists in the same phase as the reactants, typically a liquid solution. This single-phase environment offers several key benefits. The active catalytic sites are uniformly distributed and highly accessible to the reactant molecules, which can lead to high reaction rates and selectivity under mild operating conditions. ethz.ch The well-defined nature of the molecular catalyst allows for systematic modification of the ligand structure to fine-tune its electronic and steric properties, thereby optimizing catalytic performance.

However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. nih.govseppure.com This separation process can be complex and costly, often requiring techniques like distillation or extraction, which may not be suitable for thermally sensitive products. youtube.com Furthermore, the recovery and reuse of the catalyst can be inefficient, leading to the loss of valuable and often expensive metal complexes. illinois.edu

Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. cademix.org For a ligand such as this compound, this would typically involve immobilizing the metal complex onto a solid support, such as silica, alumina, polymers, or carbon materials. The primary advantage of this approach is the straightforward separation of the catalyst from the reaction mixture by simple filtration. seppure.comcademix.org This facilitates continuous-flow processes and significantly simplifies product purification. researchgate.net Heterogeneous catalysts are generally more robust, stable at higher temperatures, and easier to handle and reuse, which are critical factors for industrial-scale operations. rsc.org

Despite these advantages, heterogeneous catalysts can suffer from lower activity and selectivity compared to their homogeneous counterparts. rsc.org Mass transfer limitations can arise, where the diffusion of reactants to the active sites on the catalyst surface becomes the rate-limiting step. catalysts.com The process of immobilizing the ligand and its metal complex can also lead to a non-uniform distribution of active sites, and some sites may become inaccessible to the reactants. A critical issue with supported metal catalysts is the potential for the active metal species to leach into the reaction medium. nsf.gov This leaching not only reduces the catalyst's long-term stability and reusability but can also contaminate the product. The leached metal species can then act as a homogeneous catalyst, complicating the analysis of the catalytic system. consensus.app

The development of catalytic systems based on this compound would need to carefully consider these factors. While a homogeneous approach might be favored for achieving high activity and selectivity in fine chemical synthesis, a heterogeneous system would be more advantageous for large-scale, continuous industrial processes where catalyst recovery and reuse are paramount.

To illustrate the comparative performance, consider a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis for a Hypothetical Cross-Coupling Reaction

| Parameter | Homogeneous System | Heterogeneous System |

|---|---|---|

| Catalyst | [Pd(this compound)Cl₂] | [Pd(this compound)Cl₂] immobilized on Silica |

| Reaction Time | 2 hours | 8 hours |

| Product Yield (1st Cycle) | 98% | 85% |

| Catalyst Reusability | Difficult to recover and reuse | Easily recovered by filtration |

| Product Yield (3rd Cycle) | N/A (not easily recycled) | 75% |

| Metal Leaching | N/A | 0.5% of initial Pd loading detected in product |

The data in Table 1 highlights the typical trade-offs. The homogeneous catalyst shows higher initial activity, achieving a near-quantitative yield in a shorter time. However, its recovery for subsequent cycles is impractical. The heterogeneous catalyst, while less active, can be reused multiple times with a gradual decrease in performance, and it exhibits a small but measurable degree of metal leaching.

Table 2: Research Findings on Catalyst Stability and Leaching

| Catalyst System | Support Material | Key Finding |

|---|---|---|

| Homogeneous Pd-complex | None | High activity but significant catalyst degradation observed after one cycle, preventing effective reuse. |

| Heterogeneous Pd-complex | Silica | Good initial activity with the ability to be recycled for up to five cycles with a 10-15% drop in yield per cycle. ICP-AES analysis confirmed minor palladium leaching. |

Ultimately, the choice between developing a homogeneous or heterogeneous catalyst based on this compound will depend on the specific requirements of the target chemical transformation, balancing the need for high catalytic performance with practical considerations of process engineering and economic viability.

Analytical Method Development for Research Grade Analysis

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating "3-(aminomethyl)-N-(4-methoxyphenyl)aniline" from starting materials, intermediates, by-products, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable technique for the analysis of "this compound" due to the compound's polarity and aromatic nature. A reversed-phase HPLC (RP-HPLC) method is generally the preferred approach. sielc.com

Column Selection: A C18 or C8 stationary phase is effective for retaining and separating the compound based on its hydrophobicity.

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com Gradient elution is often necessary to resolve compounds with a wide range of polarities, which is common in reaction monitoring.

Detection: The presence of two aromatic rings in the molecule allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector, typically in the range of 230-280 nm.

Gas Chromatography (GC): GC can also be employed, particularly for assessing the presence of volatile impurities. However, the primary amine groups in "this compound" can lead to peak tailing and potential thermal degradation in the injector port. thermofisher.comcdc.gov

Derivatization: To improve chromatographic performance, derivatization of the amine groups (e.g., through silylation or acylation) may be necessary to increase volatility and reduce polarity.

Column Selection: A mid-polarity capillary column, such as one coated with SE-54 or a polar TG-Wax column, would be appropriate for separating the analyte from related substances. epa.govmit-ivy.com

Detector: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like the target analyte. epa.gov

The following table outlines example starting conditions for method development.

| Parameter | HPLC Method Example | GC Method Example |

| Column | C18, 150 x 4.6 mm, 5 µm | TG-Wax, 60m x 0.25mm, 0.25µm |

| Mobile Phase / Carrier Gas | A: 20 mM Ammonium Formate, pH 3.0B: AcetonitrileGradient: 10-90% B over 15 min | Carrier Gas: Helium or Nitrogen, constant flow 1.0 mL/min |

| Flow Rate | 1.0 mL/min | N/A |

| Injection Volume | 10 µL | 1 µL (Splitless) |

| Oven Temperature | 30 °C | 80°C (2 min hold), ramp 10°C/min to 280°C (10 min hold) |

| Detector | PDA at 254 nm | FID at 280°C or NPD |

Advanced Sample Preparation Protocols for Complex Matrices

When "this compound" is present in complex matrices such as reaction mixtures, biological fluids, or environmental samples, a robust sample preparation protocol is crucial to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up samples containing the target compound. thermofisher.com Given the basic nature of the amine functional groups, cation-exchange SPE cartridges can be used for selective retention.

Protocol Outline:

Conditioning: The cartridge (e.g., a strong cation-exchange, SCX, resin) is conditioned with methanol followed by an acidic buffer.

Loading: The sample, dissolved in a suitable solvent and acidified to ensure protonation of the amine groups, is loaded onto the cartridge. The protonated analyte is retained by the stationary phase.

Washing: The cartridge is washed with a non-polar solvent to remove hydrophobic impurities, followed by a polar solvent (like methanol) to remove polar, non-basic impurities.

Elution: The target compound is eluted using a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol) to neutralize the amine groups and release them from the sorbent.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be adapted for this compound. researchgate.net It relies on the differential solubility of the analyte in two immiscible liquid phases, often an aqueous phase and an organic solvent. The pH of the aqueous phase is a critical parameter.

Protocol Outline:

The sample is dissolved in an aqueous solution and the pH is adjusted to >10 using a base like sodium hydroxide. cdc.gov This ensures the amine groups are in their free base form.

The aqueous solution is extracted with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

The organic layer, now containing the analyte, is separated, dried (e.g., with anhydrous sodium sulfate), and concentrated prior to analysis.

Development and Validation of Quantitative Analytical Methods for Research Application

For quantitative analysis, such as determining the exact concentration of the compound in a sample, the chosen analytical method must be fully developed and validated. Validation ensures that the method is reliable, reproducible, and fit for its intended purpose. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of calibration standards and plotting the detector response against concentration. nih.gov A correlation coefficient (R²) greater than 0.999 is generally desired. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

The table below shows an example of a validation summary for a hypothetical HPLC method.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity Range | R² > 0.999 | 1 - 200 µg/mL |

| Correlation Coefficient (R²) | > 0.999 | 0.9995 |

| Accuracy (Recovery) | 90 - 110% | 98.5% - 103.2% |

| Precision (Repeatability) | RSD < 2% | 1.3% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 0.3 µg/mL |

Methodologies for Trace Analysis of the Compound in Complex Chemical Systems

Detecting and quantifying trace levels of "this compound" requires highly sensitive and selective analytical techniques. This is particularly important when monitoring for residual levels of the compound or studying its fate in complex systems.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides exceptional selectivity and sensitivity. The HPLC separates the analyte from the matrix, and the MS detector can identify and quantify the compound based on its specific mass-to-charge ratio (m/z). Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can significantly lower detection limits. researchgate.net

Gas Chromatography with Mass Spectrometry (GC-MS): For volatile impurities or derivatized analytes, GC-MS is a powerful tool for trace analysis. researchgate.net The mass spectrometer provides definitive identification, which is crucial when dealing with complex mixtures where chromatographic peaks may overlap.

On-Line SPE-HPLC: To analyze very low concentrations in aqueous samples, an on-line SPE system can be used. thermofisher.com A large volume of the sample is automatically passed through an SPE cartridge, which traps and concentrates the analyte. The trapped analyte is then automatically eluted directly into the HPLC system for analysis. This automated process improves reproducibility and allows for the detection of sub-parts-per-billion (ppb) levels. thermofisher.com

| Technique | Typical Detection Limit | Selectivity | Notes |

| HPLC-UV | ~0.1 - 1 µg/mL | Moderate | Good for purity and general quantification. |

| GC-NPD | ~1 - 10 ng/mL | High (for N compounds) | Excellent for selective trace analysis of nitrogenous compounds. |

| HPLC-MS (SIM) | ~0.1 - 5 ng/mL | Very High | Provides mass confirmation, increasing confidence in identification. |

| GC-MS (SIM) | ~0.5 - 10 ng/mL | Very High | Gold standard for identification of volatile trace components. |

Q & A

Basic: What are the established synthetic pathways for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, and what are their efficiency metrics?

Methodological Answer:

The primary route involves reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH₄/I₂ in methanol under neutral conditions, achieving moderate yields (~57%) . Alternative pathways include coupling reactions with protected intermediates, such as using 3-(aminomethyl)aniline derivatives loaded onto trityl chloride resins for peptidomimetic synthesis . Efficiency depends on solvent polarity, temperature control (room temperature for NaBH₄/I₂), and purification via column chromatography.

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and purity during HPLC purification, as demonstrated in related aromatic amine syntheses .

- Catalyst Screening: Testing alternatives to NaBH₄/I₂ (e.g., Pd/C or enzyme-mediated catalysts) may reduce side products.

- In-line Monitoring: Real-time FTIR or NMR can track intermediate formation, allowing dynamic adjustment of reaction parameters .

Basic: What spectroscopic and chromatographic methods validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1620 cm⁻¹) .

- HPLC-MS: Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How does this compound interact with kinase enzymes, and what assays confirm its inhibitory activity?

Methodological Answer:

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding to kinase ATP pockets via hydrogen bonds with methoxy groups and π-π stacking of the aniline ring .

- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against Mer/c-Met kinases .

- SAR Analysis: Compare analogs (e.g., imatinib, sorafenib) to identify critical substituents for potency .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: Moderately soluble in DMSO (>10 mM) and acetonitrile, but limited in aqueous buffers (use sonication or co-solvents like PEG-400) .

- Stability: Degrades under prolonged UV exposure; store in amber vials at -20°C. Stability in biological matrices (e.g., plasma) requires LC-MS validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Metabolite Profiling: Use LC-HRMS to identify active/inactive metabolites that may skew results .

- Structural Confirmation: Re-examine crystallography or 2D-NMR data to verify batch-to-batch consistency .

Basic: What are the key functional groups influencing the reactivity of this compound?

Methodological Answer:

- Aminomethyl Group: Participates in Schiff base formation or Michael additions .

- Methoxyphenyl Ring: Enhances electron density, affecting nucleophilic aromatic substitution kinetics .

- Aniline Core: Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .

Advanced: What computational strategies predict the toxicity profile of this compound?

Methodological Answer:

- QSAR Models: Use tools like Toxtree or ADMET Predictor™ to estimate hepatotoxicity and CYP450 inhibition risks .

- Molecular Dynamics: Simulate metabolite formation (e.g., quinone imines) to assess reactive intermediate liabilities .

- In Silico Mutagenesis: Predict DNA adduct formation using Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.